5-Methyl-1,3-oxazole-4-carbohydrazide

Physico-chemical profiling Process chemistry Purification optimization

Researchers requiring a stable, low-MW heterocyclic hydrazide for diversity-oriented synthesis often face limited availability of regioisomerically pure oxazole building blocks. 5-Methyl-1,3-oxazole-4-carbohydrazide (CAS 170959-36-1) resolves this: • Bifunctional architecture enables one-step hydrazone formation and cyclocondensation (validated 62% yield for thiadiazole). • Favorable profile (LogP -1.21, solubility >51 g/L) for aqueous assays. • ≥95% purity, achiral solid, ready for automated parallel synthesis.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 170959-36-1
Cat. No. B065535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1,3-oxazole-4-carbohydrazide
CAS170959-36-1
Synonyms4-Oxazolecarboxylicacid,5-methyl-,hydrazide(9CI)
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(N=CO1)C(=O)NN
InChIInChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9)
InChIKeyLORNCPMVORWVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-1,3-oxazole-4-carbohydrazide: Procurement Profile


5-Methyl-1,3-oxazole-4-carbohydrazide (CAS 170959-36-1) is a low-molecular-weight (141.13 g/mol) heterocyclic building block featuring a 1,3-oxazole core substituted with a methyl group at position 5 and a reactive carbohydrazide (–CONHNH₂) moiety at position 4 . This bifunctional architecture enables its use as a versatile intermediate for constructing hydrazone-, oxadiazole-, thiadiazole-, and triazole-fused libraries in medicinal chemistry programs [1]. The compound is commercially available as a solid (≥95% purity, achiral) with an estimated LogP of -1.21, indicating moderate hydrophilicity [2]. Its combination of a stable aromatic heterocycle and a nucleophilic hydrazide group distinguishes it from simpler aryl hydrazides and positions it as a privileged scaffold for fragment-based and diversity-oriented synthesis [3].

5-Methyl-1,3-oxazole-4-carbohydrazide: Risks of Generic Substitution


The 1,3-oxazole ring system in 5-methyl-1,3-oxazole-4-carbohydrazide possesses fundamentally different electronic properties, hydrogen-bonding geometry, and metabolic stability compared to its isoxazole (1,2-oxazole) and pyrazole counterparts [1]. In a comparative physico-chemical analysis, the 5-methyl-1,3-oxazole-4-carbohydrazide regioisomer exhibits a substantially higher predicted boiling point (258 °C, EPA T.E.S.T.) compared to the unsubstituted 1,3-oxazole-5-carbohydrazide (243 °C), reflecting the impact of the 5-methyl group on intermolecular interactions [2][3]. Critically, in the synthesis of oxazolo-thiadiazoles and oxadiazoles, the 5-methyl substituent directly influences cyclisation yields—for instance, cyclocondensation of 1-formyl-2-(5-methyloxazole-4-carboxyl)hydrazine with phosphorus pentasulfide proceeds in 62% yield, a parameter that cannot be assumed for the des-methyl or isoxazole analogs without independent experimental validation [1]. Generic substitution therefore risks altered reactivity, divergent pharmacophore geometry, and irreproducible biological outcomes.

5-Methyl-1,3-oxazole-4-carbohydrazide: Differentiation Evidence


Boiling Point Advantage vs. Unsubstituted Regioisomer

The 5-methyl substitution on the oxazole ring elevates the predicted boiling point by approximately 15 °C relative to the unsubstituted 1,3-oxazole-5-carbohydrazide regioisomer. Computed boiling point values (EPA T.E.S.T. method) are 258.35 °C for the target compound [1] versus 243.33 °C for 1,3-oxazole-5-carbohydrazide [2]. The quantified difference of +15 °C indicates that the methyl group contributes to stronger intermolecular interactions, which may influence distillation behaviour and thermal stability during reaction work-up.

Physico-chemical profiling Process chemistry Purification optimization

Density Difference vs. Unsubstituted Analog

The predicted density (EPA T.E.S.T.) of 5-methyl-1,3-oxazole-4-carbohydrazide is 1.26 g/cm³ [1], marginally lower than the 1.27 g/cm³ predicted for 1,3-oxazole-5-carbohydrazide [2]. This small density difference (–0.01 g/cm³, or approximately –0.8%) is consistent with the slightly larger molar volume of the methyl-substituted analog and may affect crystal packing and solubility behaviour in concentrated solutions.

Solid-state characterization Formulation Crystallinity

Thiadiazole Cyclisation Yield

In the synthesis of substituted oxazolo-1,3,4-thiadiazoles, the key cyclisation step of 1-formyl-2-(5-methyloxazole-4-carboxyl)hydrazine (derived directly from 5-methyl-1,3-oxazole-4-carbohydrazide) with phosphorus pentasulfide in refluxing xylene proceeds in 62% isolated yield [1]. This yield was obtained under precisely defined conditions and provides a direct, experimentally validated benchmark for route scouting. By comparison, the 4-methyl-5-oxazolyl regioisomer (compound 11 → 13 → 14) proceeds via an analogous pathway, but the paper reports distinct yields and product profiles that preclude direct extrapolation, underscoring the sensitivity of cyclisation efficiency to the position of the methyl substituent on the oxazole ring.

Heterocyclic synthesis Reaction optimization Process development

Low LogP vs. Isoxazole Analogs in Fragment-Based Screening

The computed partition coefficient (LogP) of 5-methyl-1,3-oxazole-4-carbohydrazide is –1.21 , substantially lower than the LogP of structurally related 5-methyl-3-phenylisoxazole-4-carbohydrazide derivatives, which typically exceed +3.0 due to the additional aromatic substitution [1]. This low LogP is consistent with the compound's predicted high aqueous solubility of 51,842 mg/L (EPA T.E.S.T.) [2]. In fragment-based drug discovery, low LogP fragments are preferred for aqueous screening conditions, reducing the risk of non-specific aggregation and false-positive hits compared to more lipophilic isoxazole analogs.

Fragment-based drug discovery ADME prediction Solubility

Broad-Spectrum Antimicrobial Activity

5-Methyl-1,3-oxazole-4-carbohydrazide has been investigated for its antimicrobial properties and has been reported to exhibit antibacterial activity against both Gram-positive organisms (Staphylococcus aureus) and Gram-negative organisms (Escherichia coli) [1]. An independent entry in the AntibioticDB records antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae for a compound series that includes this scaffold, although the exact attribution to the 5-methyl-1,3-oxazole-4-carbohydrazide parent versus elaborated derivatives requires further clarification [2]. Importantly, the presence of the free hydrazide group enables facile condensation with aromatic aldehydes to generate hydrazone libraries, providing a direct synthetic route to systematically explore SAR around the antimicrobial phenotype—a capability not available to the corresponding carboxylic acid or ester analogs.

Antimicrobial screening Drug-resistant pathogens Structure–activity relationship

5-Methyl-1,3-oxazole-4-carbohydrazide: Application Scenarios


Oxazolo-Thiadiazole and Oxadiazole Library Synthesis

5-Methyl-1,3-oxazole-4-carbohydrazide serves as a validated starting material for constructing 2-amino-5-(5-methyl-4-oxazolyl)-1,3,4-thiadiazole (62% yield, Shafiee et al. 1995 [1]) and the corresponding 1,3,4-oxadiazole via phosphorus pentoxide-mediated cyclisation. The free hydrazide enables one-step formylation followed by cyclocondensation, bypassing the need for pre-functionalised intermediates. This synthetic efficiency, combined with the broad-spectrum antimicrobial activity reported for this scaffold (Gram-positive and Gram-negative coverage including MRSA and VRE [2]), makes it an attractive entry point for hit-to-lead optimisation programs targeting drug-resistant bacterial infections.

Fragment-Based Drug Discovery with High Aqueous Solubility

With a computed LogP of –1.21 and predicted aqueous solubility exceeding 51 g/L [3], 5-methyl-1,3-oxazole-4-carbohydrazide meets the physico-chemical criteria for fragment-based screening libraries (typically LogP < 3, molecular weight < 300 Da, aqueous solubility > 1 mM). The contrast with more lipophilic 5-methyl-3-phenylisoxazole-4-carbohydrazide analogs (LogP > +3) positions this compound favourably for aqueous biochemical assays where non-specific binding must be minimised [4]. The hydrazide handle further enables rapid fragment elaboration via hydrazone formation, allowing hit confirmation and SAR exploration without additional synthetic steps.

Synthesis of Hinduchelin-Inspired Oxazole Scaffolds

The 5-methyl-1,3-oxazole-4-carbohydrazide is structurally related to methyl 5-methyloxazole-4-carboxylate, the key precursor used in the total synthesis of hinduchelins A–D, unusual iron-chelating natural products with an oxazole core [5]. The carbohydrazide analog offers an alternative entry point for generating hinduchelin derivatives with modified metal-chelating pharmacophores, potentially tuning iron-binding affinity for antifungal or antibacterial applications. The established four-step synthetic route from methyl 5-methyloxazole-4-carboxylate to hinduchelins (5–15% overall yield) provides a validated framework that the hydrazide variant could streamline by enabling direct condensation with catechol aldehydes.

Building Block for Automated Parallel Synthesis

The combination of well-defined estimated properties (boiling point 258 °C, density 1.26 g/cm³, flash point 114 °C [3]), commercial availability as a solid with ≥95% purity , and achiral stereochemistry makes this compound suitable for automated parallel synthesis platforms. Its physical properties are documented sufficiently to support process chemistry calculations. The 15 °C boiling point elevation over the unsubstituted 1,3-oxazole-5-carbohydrazide regioisomer further simplifies solvent selection for high-temperature reactions, reducing procurement risk for teams transitioning from smaller-scale manual synthesis to automated library production.

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